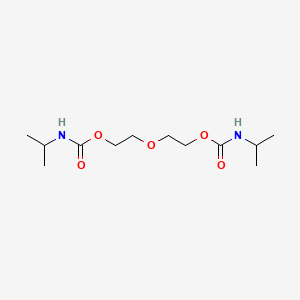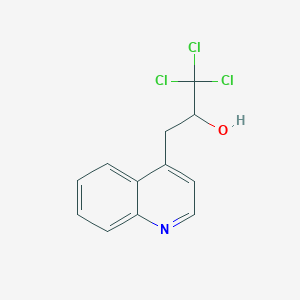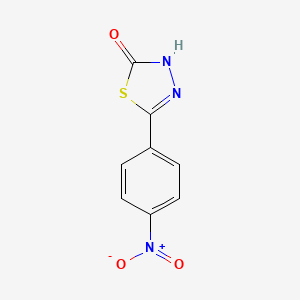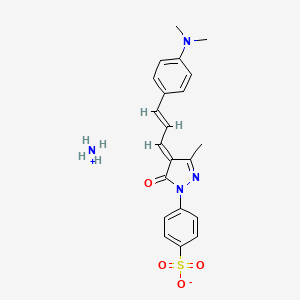
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure substituted with a methyl group, an oxo group, and a benzenesulfonamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide typically involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at ambient temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The benzenesulfonamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial and cancer cell growth. Additionally, the compound can interact with cellular membranes, affecting their integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxo-1,4-dihydroquinoline: A precursor in the synthesis of N-(2-Methyl-4-oxo-1,4-dihydroquinolin-7-yl)benzenesulfonamide.
Benzenesulfonamide: A common sulfonamide derivative with various biological activities.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Uniqueness
This compound is unique due to its combined structural features of quinoline and benzenesulfonamide. This combination imparts specific biological activities and chemical reactivity that are not observed in the individual components. The presence of the benzenesulfonamide moiety enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .
Propiedades
| 870548-83-7 | |
Fórmula molecular |
C16H14N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-(2-methyl-4-oxo-1H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-9-16(19)14-8-7-12(10-15(14)17-11)18-22(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H,17,19) |
Clave InChI |
UPUNQEFRDYLVOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)




![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)

